molecular formula C8H4BrClN2O2 B1613182 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-13-1

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1613182
CAS No.: 1000342-13-1
M. Wt: 275.48 g/mol
InChI Key: GWSKWYFJJOOXKY-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine derivatives. One common method starts with 1H-pyrrolo[3,2-c]pyridine, which undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position . The chlorination can be achieved using thionyl chloride or other chlorinating agents to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry. Additionally, its carboxylic acid group provides a handle for further functionalization and conjugation with other molecules.

Properties

IUPAC Name

7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-2-12-7(10)5-3(8(13)14)1-11-6(4)5/h1-2,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSKWYFJJOOXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646792
Record name 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-13-1
Record name 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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